Glucagon, hydrochloride

Receptor Pharmacology cAMP Assay Selectivity Profiling

Glucagon hydrochloride (CAS 11140-85-5) is a synthetic 29-aa peptide hormone identical to endogenous human glucagon. The HCl salt ensures optimal solubility and stability at pH 3.0–3.5, preventing amyloid fibril formation that unformulated peptides cannot address. As a potent GCGR agonist (EC50 9 nM, 45-fold selectivity over GLP-1R), it reliably stimulates hepatic glycogenolysis and gluconeogenesis. Standardized against USP Reference Standards for identity, purity, and potency. Choose this defined salt form—not generic glucagon or GLP-1 analogs—for reproducible bioactivity in cell-based assays, method validation, or formulation development.

Molecular Formula C6H9ClO5
Molecular Weight 196.58566
CAS No. 11140-85-5
Cat. No. B1143844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon, hydrochloride
CAS11140-85-5
SynonymsGlucagon, hydrochloride
Molecular FormulaC6H9ClO5
Molecular Weight196.58566
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon Hydrochloride (CAS 11140-85-5) Analytical Specifications and Pharmacopeial Reference Standards


Glucagon hydrochloride (CAS 11140-85-5) is a synthetic 29-amino acid peptide hormone, identical in sequence to endogenous human glucagon [1]. As a hydrochloride salt, it is the primary form used in both research and clinical applications due to its optimized solubility and stability under acidic formulation conditions (pH 3.0–3.5) [2]. This compound acts as a potent agonist at the glucagon receptor (GCGR), stimulating hepatic glycogenolysis and gluconeogenesis to rapidly elevate blood glucose levels, with a plasma half-life of approximately 3–6 minutes [3]. It is supplied as a lyophilized powder for reconstitution or as a ready-to-use liquid in stabilized formulations, and its identity, purity, and potency are standardized against USP Reference Standards to ensure reproducibility across laboratories .

Glucagon Hydrochloride (CAS 11140-85-5): The Critical Distinction of Peptide Integrity and Formulation Stability


Glucagon hydrochloride is not a simple small molecule; it is a peptide whose biological activity is exquisitely sensitive to subtle differences in sequence, salt form, and formulation excipients [1]. Direct substitution with generic glucagon or related peptides like GLP-1 analogs is not valid because these alternatives either lack the specific GCGR agonism required for rapid glycemic rescue or exhibit drastically different stability profiles [2]. Glucagon's inherent propensity to form inactive amyloid fibrils at physiological pH necessitates precise control over counterion (hydrochloride) and pH, a challenge that is not addressed by unformulated peptide powders or alternative salt forms [3]. The quantitative evidence below demonstrates why this specific compound, in its defined hydrochloride salt form and stabilized formulations, is uniquely suited for applications demanding predictable bioactivity and extended stability, where in-class substitutes fail.

Quantitative Performance Differentiation for Glucagon Hydrochloride (CAS 11140-85-5) Relative to Key Comparators


Receptor Potency: 45-Fold Higher Potency at Glucagon Receptor (GCGR) vs. GLP-1 Receptor

Glucagon hydrochloride demonstrates a 45-fold higher potency in stimulating cAMP production at its cognate glucagon receptor (GCGR) compared to its activity at the glucagon-like peptide-1 receptor (GLP-1R) in rat pancreatic islet cells [1]. This is a critical distinction from GLP-1 analogs, which are sometimes considered for glucose modulation. The EC50 for glucagon at the GCGR is 9 nmol/L, whereas the EC50 for GLP-1 at the GLP-1R is 0.2 nmol/L [1]. This difference in receptor preference defines the compound's unique pharmacological role in rapid glucose elevation, a function not shared by GLP-1 agonists.

Receptor Pharmacology cAMP Assay Selectivity Profiling

Clinical Efficacy: Mini-Dose Glucagon Achieves 93.5% Hypoglycemia Resolution with Reduced Rebound Risk

In a Phase 2 clinical trial (NCT03770637) evaluating a ready-to-use liquid glucagon hydrochloride formulation (XP-5387) for post-bariatric hypoglycemia (PBH), a 300 µg dose achieved a 93.5% success rate in restoring euglycemia (SMBG >70 mg/dL) within 15 minutes without the need for additional glucose tablets [1]. This efficacy is coupled with a low rate of rebound hypoglycemia, observed in only 6.5% of dosing events, compared to an expected higher rate with conventional carbohydrate-based rescue therapies [1]. This data demonstrates a quantifiable improvement in therapeutic precision over standard-of-care oral glucose.

Clinical Efficacy Hypoglycemia Post-Bariatric Surgery

Formulation Stability: Biodel Glucagon Retains 100% Purity at 7 Days vs. <7% for Lilly Glucagon at pH 4

A head-to-head stability study compared a novel stabilized glucagon hydrochloride formulation (Biodel glucagon) to a standard commercial formulation (Lilly glucagon) [1]. At 25°C, the Biodel glucagon retained 100% of its initial glucagon content after 7 days, as measured by HPLC, whereas the Lilly glucagon at pH 4 retained less than 7% [1]. Furthermore, the Biodel formulation remained a clear, ungelled solution for over 50 days at 37°C, while the Lilly glucagon formed an opaque gel, indicative of fibril formation [1]. This demonstrates a profound difference in physical and chemical stability between two glucagon hydrochloride formulations.

Peptide Stability Formulation Science Bihormonal Pump

Purity and Quality Control: USP Reference Standard vs. Commercial Reagent Grades

For analytical method development and regulatory compliance, the USP Glucagon Reference Standard provides a benchmark with defined purity and potency specifications, including limits for related substances and water content (≤10.0%) [1]. In contrast, commercially available 'reagent grade' glucagon hydrochloride may be supplied with a purity of ≥95% or >98%, but without the rigorous, multi-laboratory testing and documentation provided by a pharmacopeial standard [2]. This distinction is quantitative: a USP standard ensures traceable accuracy, whereas reagent-grade material introduces an unquantified uncertainty in assay performance.

Analytical Chemistry Quality Control Reference Standards

Prevention of Exercise-Induced Hypoglycemia: 150 µg Mini-Dose Reduces Need for Rescue Carbohydrates

In a clinical research setting, a 150 µg mini-dose of ready-to-use (RTU) glucagon hydrochloride prevented exercise-induced hypoglycemia (EIH) during prolonged, moderate-to-high intensity aerobic exercise [1]. The study reported that the use of glucose tablets to treat hypoglycemia during and after exercise was less frequent with RTU glucagon compared to standard of care (no prophylactic therapy) [1]. This demonstrates a preventative, rather than purely rescue, application where a specific glucagon formulation provides a quantifiable reduction in the need for supplemental carbohydrates.

Exercise Physiology Type 1 Diabetes Hypoglycemia Prevention

Plasma Half-Life: 3-6 Minutes, Dictating Dosing Regimen for Acute Intervention

The plasma half-life of glucagon hydrochloride is consistently reported as 3 to 6 minutes [1][2]. This short half-life is a defining characteristic of the molecule and a critical differentiator from longer-acting glucagon analogs (e.g., dasiglucagon) or GLP-1 receptor agonists. It dictates that the compound is suitable for rapid, on-demand glycemic rescue, where a brief, potent stimulus is desired, and precludes its use as a sustained therapy without continuous infusion.

Pharmacokinetics Drug Metabolism Acute Care

Procurement-Driven Application Scenarios for Glucagon Hydrochloride (CAS 11140-85-5) Based on Quantitative Differentiation


Analytical Method Development and Validation Requiring USP Reference Standards

Laboratories developing HPLC or LC-MS methods for quantifying glucagon in pharmaceutical formulations or biological matrices must use a certified USP Glucagon Reference Standard (CAS 11140-85-5) to ensure method accuracy and reproducibility [1]. The USP standard provides a defined purity and impurity profile, including a water content specification of ≤10.0%, which is critical for system suitability and validation according to USP–NF monographs . Procurement of reagent-grade material is inadequate for this application due to the lack of certified traceability and defined impurity limits, potentially leading to failed regulatory audits or inaccurate assay results .

Clinical Investigation of Mini-Dose Glucagon for Hypoglycemia Prevention and Rescue

Clinical researchers designing studies for post-bariatric hypoglycemia (PBH) or exercise-induced hypoglycemia (EIH) should select a ready-to-use (RTU) liquid glucagon hydrochloride formulation [1]. The quantitative efficacy data—93.5% resolution of PBH events with 300 µg and reduced need for rescue carbohydrates with 150 µg during exercise —provide a robust basis for dosing and endpoint selection. Standard lyophilized glucagon emergency kits are not a suitable substitute, as they require reconstitution, are not approved for these specific indications, and lack the precise mini-dose delivery capabilities demonstrated with RTU formulations.

Development of Stable Liquid Formulations for Bihormonal Pump Systems

Engineers and pharmaceutical scientists developing closed-loop artificial pancreas systems require a glucagon hydrochloride formulation that remains physically and chemically stable as a clear solution at physiological pH for at least 7 days at 37°C [1]. The Biodel glucagon formulation serves as a benchmark, having demonstrated 100% purity retention at 7 days (25°C) and the absence of gelation for >50 days at 37°C, whereas standard commercial glucagon degrades to <7% purity and forms obstructive gels under identical conditions [1]. Procurement of standard lyophilized glucagon for this application will result in pump occlusion and therapy failure.

In Vitro Pharmacology Studies Requiring Selective GCGR Agonism

Investigators using cell-based assays (e.g., cAMP accumulation) to study glucagon receptor (GCGR) signaling should use glucagon hydrochloride as the standard agonist, as it exhibits a 45-fold higher potency at GCGR (EC50 9 nM) compared to its activity at GLP-1R in rodent islet models [1]. This ensures that the observed biological response is attributable to GCGR activation, not off-target effects at related receptors. GLP-1 receptor agonists or non-specific peptides cannot substitute for this application, as they will confound the experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucagon, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.